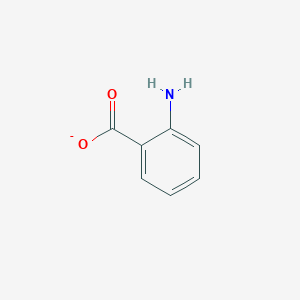

2-Aminobenzoate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

9031-59-8 |

|---|---|

Formule moléculaire |

C7H6NO2- |

Poids moléculaire |

136.13 g/mol |

Nom IUPAC |

2-aminobenzoate |

InChI |

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/p-1 |

Clé InChI |

RWZYAGGXGHYGMB-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)[O-])N |

Origine du produit |

United States |

Foundational & Exploratory

physical and chemical properties of 2-Aminobenzoate

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminobenzoate (Anthranilic Acid)

Introduction

This compound, commonly known as anthranilic acid, is an aromatic amino acid that serves as a vital building block in both biological systems and industrial synthesis.[1][2] Its structure, featuring both an amino group and a carboxylic acid group attached to a benzene (B151609) ring, imparts amphoteric properties and a versatile reactivity profile.[2] In the pharmaceutical industry, it is a precursor for the synthesis of numerous drugs.[2][3] It is also a key intermediate in the manufacturing of dyes, pigments, and fragrances.[4] Biologically, this compound is a central intermediate in the biosynthesis of the essential amino acid tryptophan.[2][5] This guide provides a comprehensive overview of its core physical and chemical properties, relevant metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Physical Properties

This compound is typically a yellow, flaky crystalline solid at room temperature.[2][4] Its solubility is moderate in water and increases in hot water.[2][4] It is freely soluble in polar organic solvents like ethanol (B145695) and ether.[4][6] The solubility in aqueous solutions is pH-dependent; deprotonation of the carboxylic acid group in basic conditions enhances its solubility.[2]

Table 1: Summary of Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₂ | [4][7] |

| Molar Mass | 137.14 g/mol | [4][7] |

| Appearance | Yellow flaky crystals or off-white to pale yellow powder | [2][4] |

| Melting Point | 144–148 °C | [4] |

| Boiling Point | 311.9 °C (at 760 mmHg) | [4] |

| Density | 1.412 g/cm³ | [4] |

| Water Solubility | 5.7 g/L (at 25 °C) | [4] |

| Vapor Pressure | 0.000234 mmHg (at 25 °C) | [4] |

Chemical Properties and Spectroscopic Data

As an aminobenzoic acid, this compound is an amphoteric compound, capable of reacting with both acids and bases.[1] Its chemical behavior is dictated by the interplay between the acidic carboxylic group and the basic amino group.

Table 2: Chemical Identifiers and Acidity Constants

| Property | Value | Reference(s) |

| IUPAC Name | 2-Aminobenzoic acid | |

| Synonyms | Anthranilic acid, o-Aminobenzoic acid, Vitamin L1 | [1][4][6] |

| CAS Number | 118-92-3 | [4] |

| pKa (Strongest Acidic) | 4.89 | [1] |

| pKa (Strongest Basic) | 1.95 | [1] |

Table 3: Key Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Chemical shifts (δ, ppm) for aromatic protons and amine protons. | [8] |

| ¹³C NMR | Chemical shifts (δ, ppm) for the seven distinct carbon environments. | [8] |

| Infrared (IR) | Key vibrational bands (cm⁻¹) for N-H, C=O, and C-N stretching, and O-H bending. | [8][9] |

Biological Role and Metabolic Pathways

This compound is a key metabolite in the tryptophan biosynthesis pathway, which is essential for all living organisms.[1] It is also a substrate in various microbial degradation pathways, highlighting its role in the global carbon and nitrogen cycles.

Biosynthesis of this compound

In many microorganisms, this compound is synthesized from chorismate, a central intermediate in the shikimate pathway.[1][10] The enzyme anthranilate synthase catalyzes the conversion of chorismate and L-glutamine into this compound, pyruvate, and L-glutamate.[1]

Caption: Biosynthesis of this compound from Chorismate.

Aerobic Degradation Pathway

Certain bacteria, such as Azoarcus evansii, have developed specialized pathways to metabolize this compound under aerobic conditions.[11] The initial step involves the activation of this compound to its coenzyme A (CoA) thioester, 2-aminobenzoyl-CoA, a reaction catalyzed by this compound-CoA ligase.[11] This is followed by a series of monooxygenation and reduction steps.[11]

Caption: Initial steps in the aerobic degradation of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of 2-Aminobenzoic Acid via Hofmann Rearrangement

This protocol describes the synthesis of 2-aminobenzoic acid from phthalimide, based on the Hofmann rearrangement reaction.[12] In this reaction, an amide is converted to a primary amine with one fewer carbon atom.[12]

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Bromine (Br₂)

-

Phthalimide (finely divided)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

Procedure:

-

Preparation of Sodium Hypobromite Solution: In a 100 mL Erlenmeyer flask with magnetic stirring, dissolve 8 g of NaOH in 30 mL of deionized water. Cool the solution in an ice bath.[12]

-

Bromine Reaction: Add 6.5 g of bromine to the cold NaOH solution at once. Stir the mixture vigorously until the brown color of the bromine disappears.[12]

-

Amide Addition: While maintaining vigorous stirring, add 5.9 g of finely divided phthalimide. Immediately follow with a solution of 5.5 g of NaOH in 20 mL of water.[12]

-

Hofmann Rearrangement: Remove the ice bath. The temperature will rise spontaneously to about 70 °C. Maintain stirring for an additional 10 minutes.[12]

-

Neutralization and Precipitation: Cool the reaction mixture in an ice bath. Slowly add concentrated HCl dropwise until the solution is neutral (pH ~7), checking with indicator paper.[12]

-

Product Formation: Transfer the mixture to a 250 mL Erlenmeyer flask and add 5 mL of glacial acetic acid. This will precipitate the 2-aminobenzoic acid.[12]

-

Isolation and Purification: Isolate the precipitate by vacuum filtration and wash the solid with 10 mL of cold water. Recrystallize the crude product from hot water to obtain a yellowish solid. The expected melting point is 146-148 °C.[12]

Caption: Workflow for the synthesis of 2-Aminobenzoic Acid.

Determination of pKa by NMR Titration

This protocol provides a general method for determining the pKa values of the amino and carboxylic acid groups of this compound using NMR spectroscopy. The chemical shifts of protons near the ionizable groups will change as a function of pH.

Materials:

-

This compound sample

-

Deuterated water (D₂O)

-

Deuterated hydrochloric acid (DCl) solution (e.g., 0.1 M)

-

Deuterated sodium hydroxide (NaOD) solution (e.g., 0.1 M)

-

NMR tubes

-

pH meter calibrated for D₂O

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in D₂O (e.g., 10-20 mM).

-

Initial Spectrum: Transfer an aliquot of the stock solution to an NMR tube. Record a ¹H NMR spectrum. Measure the pD (pH in D₂O) of this initial solution.

-

Acidic Titration: Create a series of samples by adding small, precise aliquots of the DCl solution to fresh aliquots of the stock solution. After each addition, mix thoroughly and measure the pD. Record a ¹H NMR spectrum for each sample, covering a pD range from approximately 7 down to 1.

-

Basic Titration: Repeat the process using the NaOD solution, covering a pD range from approximately 7 up to 13.

-

Data Analysis: Identify the protons whose chemical shifts (δ) are most affected by the changes in pD. These will typically be the aromatic protons adjacent to the amino and carboxyl groups.

-

Curve Fitting: Plot the chemical shift (δ) of a chosen proton versus the measured pD. Fit the resulting sigmoidal titration curve to the Henderson-Hasselbalch equation to determine the pKa value. Two distinct inflection points should be observed, corresponding to the pKa of the carboxylic acid and the ammonium (B1175870) group.

General Protocol for Spectroscopic Analysis

Accurate structural elucidation requires high-quality spectroscopic data.

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[13]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).[13]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters are typically sufficient.

4.3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount (~1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder.[8]

-

Pellet Formation: Grind the mixture thoroughly in an agate mortar to a fine powder. Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.[8]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically over a range of 4000–400 cm⁻¹.[8]

References

- 1. ymdb.ca [ymdb.ca]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. innospk.com [innospk.com]

- 4. chembk.com [chembk.com]

- 5. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 6. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Aminobenzoates as building blocks for natural product assembly lines - Natural Product Reports (RSC Publishing) DOI:10.1039/C1NP00072A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemistry-online.com [chemistry-online.com]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of Anthranilate: From Primary Metabolism to Interspecies Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilate, a seemingly simple aromatic amine, occupies a central and remarkably versatile position in the biochemical landscape. Historically recognized as a key intermediate in the biosynthesis of the essential amino acid tryptophan, its significance extends far beyond this foundational role. Emerging research has illuminated the multifaceted functions of anthranilate and its derivatives across kingdoms, revealing their involvement in the production of a vast array of specialized plant metabolites, their critical function as signaling molecules in microbial communities, and their intricate connection to human health and disease through the kynurenine (B1673888) pathway. This technical guide provides a comprehensive overview of the natural occurrence and diverse biological roles of anthranilate, with a focus on the underlying biochemical pathways and regulatory mechanisms. Detailed experimental protocols for the quantification of anthranilate and the characterization of key enzymes involved in its metabolism are presented, alongside quantitative data and visual representations of pivotal metabolic and signaling cascades. This document aims to serve as a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, plant science, and drug development, fostering a deeper understanding of this pivotal molecule and inspiring further investigation into its therapeutic and biotechnological potential.

Natural Occurrence of Anthranilate

Anthranilate is a ubiquitous molecule found in a wide range of organisms, from microorganisms to plants and animals. Its presence is intrinsically linked to fundamental metabolic pathways.

In Microorganisms

In bacteria and fungi, anthranilate is a crucial intermediate in the biosynthesis of tryptophan.[1][2] The enzyme anthranilate synthase catalyzes the conversion of chorismate to anthranilate, marking the entry point into the tryptophan-specific branch of the aromatic amino acid biosynthetic pathway.[2][3] Beyond its role in primary metabolism, certain bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, utilize anthranilate as a signaling molecule to regulate virulence, biofilm formation, and antibiotic tolerance.[4][5] Engineered microorganisms, including Escherichia coli and Corynebacterium glutamicum, have been metabolically engineered to overproduce anthranilate and its derivatives for industrial applications.[6][7]

In Plants

Plants synthesize anthranilate via the same chorismate-dependent pathway as microorganisms, primarily located in the plastids.[8][9] This anthranilate serves as a precursor for tryptophan biosynthesis but also as a branch-point metabolite for a diverse array of specialized secondary metabolites.[8][9][10] These include volatile compounds like methyl anthranilate, which contributes to the characteristic aroma of grapes and other fruits and plays a role in attracting pollinators and deterring herbivores.[11][12] Anthranilate is also a precursor to various defense-related alkaloids, such as quinolones and acridones.[8]

In Animals

In animals, including humans, anthranilate is primarily generated through the degradation of tryptophan via the kynurenine pathway.[13][14][15] The enzyme kynureninase catalyzes the cleavage of kynurenine to produce anthranilate and alanine.[15][16] This pathway is a significant route for tryptophan catabolism and has implications for various physiological and pathological processes.[14][17]

Biological Roles of Anthranilate

The biological functions of anthranilate are as diverse as its natural distribution, ranging from a fundamental building block to a sophisticated signaling molecule.

Precursor in Biosynthesis

-

Tryptophan Biosynthesis: The most conserved and well-established role of anthranilate is as an obligate intermediate in the de novo synthesis of tryptophan in microorganisms and plants.[2][9] The tryptophan biosynthetic pathway is a critical metabolic route, as tryptophan is an essential amino acid for protein synthesis and a precursor for numerous other vital compounds.

-

Plant Specialized Metabolites: In the plant kingdom, anthranilate is a key precursor to a wide array of specialized metabolites with diverse ecological functions.[8][11] Methyl anthranilate, an ester of anthranilate, is a well-known volatile organic compound responsible for the "foxy" aroma of Concord grapes and is involved in plant-insect interactions.[18][19] Furthermore, anthranilate is the starting point for the biosynthesis of various classes of alkaloids, including acridones and quinolones, which often possess antimicrobial and anti-herbivory properties.[8]

-

Bacterial Quinolone Signal (PQS) Synthesis: In Pseudomonas aeruginosa, anthranilate is a direct precursor for the synthesis of the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule that regulates the expression of numerous virulence factors.[5][20]

Signaling Molecule in Microorganisms

Recent studies have revealed a fascinating role for anthranilate as an intercellular signaling molecule in bacteria. In Pseudomonas aeruginosa, the accumulation of anthranilate in the stationary phase of growth acts as a signal that modulates biofilm formation, enhances susceptibility to antibiotics, and influences the expression of virulence genes.[4][5] This signaling function highlights a sophisticated layer of regulation in bacterial communities, where a primary metabolite also serves as a chemical messenger.

Metabolite in the Kynurenine Pathway

In vertebrates, the kynurenine pathway is the major route of tryptophan degradation, and anthranilate is a key metabolite in this pathway.[14][16] The balance of metabolites within the kynurenine pathway is crucial for maintaining cellular homeostasis, and dysregulation has been implicated in a variety of neurological and inflammatory disorders.[17][21] Anthranilate itself and its downstream metabolites can have pro-oxidant or antioxidant effects and modulate immune responses.[17]

Quantitative Data

The concentration of anthranilate and its derivatives can vary significantly depending on the biological source and physiological conditions. The following tables summarize some of the reported quantitative data.

Table 1: Concentration of Anthranilate in Biological Samples

| Biological Source | Sample Type | Concentration | Reference(s) |

| Rat | Serum | 131 ± 7 nM | [8] |

| Rat | Urine | 9.9 ± 118 nmol/mg creatinine | [8] |

| Rat | Various Organs | 0.5 - 2 pmol/mg protein | [8] |

Table 2: Production of Anthranilate and Methyl Anthranilate in Engineered Microorganisms

| Microorganism | Product | Titer | Reference(s) |

| Escherichia coli | Anthranilate | ~4 g/L | [17] |

| Escherichia coli | Anthranilate | up to 14 g/L | [17] |

| Pseudomonas putida | Anthranilate | 1.5 g/L | [17] |

| Corynebacterium glutamicum | Anthranilate | 26.40 g/L | [17] |

| Saccharomyces cerevisiae | Anthranilate | 0.56 g/L | [17] |

| Escherichia coli | Methyl Anthranilate | 4.47 g/L | [22] |

| Corynebacterium glutamicum | Methyl Anthranilate | 5.74 g/L | [22] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of anthranilate.

Quantification of Anthranilate and its Derivatives

This protocol is adapted from a method for analyzing anthranilate in microbial culture broth.[17][23]

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Zorbax SB-Aq, 4.6 × 250 mm)

-

Mobile Phase: 0.1% trifluoroacetic acid (TFA) in 30% methanol

-

Anthranilate standard

-

0.22 µm syringe filters

Procedure:

-

Prepare a series of anthranilate standards of known concentrations in the mobile phase to generate a calibration curve.

-

Centrifuge the biological sample (e.g., culture broth) at 15,000 RPM for 5 minutes to pellet cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject the filtered sample onto the HPLC column.

-

Elute the sample isocratically with the mobile phase at a flow rate of 0.5 ml/min.

-

Detect anthranilate by UV absorbance at 330 nm.

-

Quantify the anthranilate concentration in the sample by comparing its peak area to the calibration curve.

This protocol is based on a method for the determination of methyl anthranilate in grape derivatives.[4][9]

Materials:

-

GC-MS system

-

Capillary column (e.g., Elite-XLB, 30m x 0.25mm x 0.25µm)

-

Helium carrier gas

-

Methyl anthranilate standard

Procedure:

-

Prepare methyl anthranilate standards for calibration.

-

Perform sample preparation (e.g., liquid-liquid extraction or solid-phase microextraction) to isolate volatile compounds.

-

Inject the prepared sample into the GC-MS.

-

Use the following temperature program for the oven: 60°C for 1 min, then ramp to 200°C at 10°C/min and hold for 5 min.

-

Set the detector temperature to 200°C.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of specific ions for methyl anthranilate.

-

Identify and quantify methyl anthranilate based on its retention time and mass spectrum compared to the standard.

Enzyme Assays

This protocol is adapted from a method for measuring the activity of the anthranilate synthase α-subunit.[24]

Materials:

-

Spectrophotometer

-

Reaction Buffer: 20 mM Tris-HCl, pH 8.3, 10 mM MgCl₂

-

Substrate Solution: 0.5 mM chorismate

-

Ammonium (B1175870) Chloride (for NH₄⁺-dependent activity): 100 mM

-

L-Glutamine (for Gln-dependent activity): 5 mM

-

Enzyme extract or purified enzyme

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, substrate solution, and either ammonium chloride or L-glutamine.

-

Pre-incubate the reaction mixture at 32°C for 5 minutes.

-

Initiate the reaction by adding the enzyme sample.

-

Incubate the reaction at 32°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding acid).

-

Measure the formation of anthranilate, which is fluorescent. The fluorescence can be measured with an excitation wavelength of 340 nm and an emission wavelength of 400 nm.

-

Calculate the enzyme activity based on the amount of anthranilate produced over time.

This protocol is based on a commercially available inhibitor screening assay kit.[13]

Materials:

-

Fluorescence plate reader

-

Kynureninase enzyme

-

Substrate: 3-hydroxy-DL-kynurenine (3-HK)

-

Assay buffer

Procedure:

-

In a microplate, mix the kynureninase enzyme with the assay buffer and any potential inhibitors.

-

Initiate the reaction by adding the 3-HK substrate.

-

Incubate the plate at room temperature for a specified time.

-

Measure the fluorescence of the reaction product (anthranilic acid) at an excitation wavelength of 315 nm and an emission wavelength of 415 nm.

-

Determine the enzyme activity by the increase in fluorescence.

Biofilm Formation Assay

This protocol describes a static biofilm assay for Pseudomonas aeruginosa as influenced by anthranilate.[2][7][19]

Materials:

-

96-well polystyrene microtiter plates

-

M63 medium supplemented with 0.5% Casamino Acids and 0.2% citrate

-

Pseudomonas aeruginosa PAO1 culture

-

Anthranilate solution

-

0.1% Crystal Violet solution

-

30% Acetic acid

Procedure:

-

Grow P. aeruginosa PAO1 to an optical density at 600 nm (OD₆₀₀) of 3.0 in a suitable broth.

-

Dilute the culture to an OD₆₀₀ of 0.06 in fresh M63 medium in the wells of a 96-well plate. Include wells with and without the addition of anthranilate at the desired concentration.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

Measure the OD₆₀₀ to assess bacterial growth.

-

Discard the planktonic cells and gently wash the wells with water.

-

Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 10-15 minutes.

-

Wash the wells again with water to remove excess stain and allow them to dry.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed plate.

-

Quantify the biofilm formation by measuring the absorbance at 550 nm. Normalize the biofilm amount to the cell growth (OD₆₀₀).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving anthranilate.

Conclusion

Anthranilate is a molecule of profound and expanding significance in the biological sciences. Its roles as a central metabolite in tryptophan biosynthesis, a versatile precursor for a multitude of specialized plant products, and a sophisticated signaling molecule in microbial communities underscore its fundamental importance. Furthermore, its position within the kynurenine pathway in animals highlights its relevance to human health and disease. The methodologies presented in this guide provide a robust framework for the continued investigation of anthranilate's diverse functions. A deeper understanding of the biosynthesis, regulation, and biological activities of anthranilate and its derivatives holds considerable promise for advancements in biotechnology, agriculture, and medicine, including the development of novel antimicrobial agents, flavor and fragrance compounds, and therapeutic interventions for a range of human diseases. The continued exploration of this multifaceted molecule is certain to unveil further layers of its intricate involvement in the web of life.

References

- 1. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anthranilate Deteriorates the Structure of Pseudomonas aeruginosa Biofilms and Antagonizes the Biofilm-Enhancing Indole Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatographic determination of methyl anthranilate, hydroxymethylfurfural and related compounds in honey. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anthranilate Acts as a Signal to Modulate Biofilm Formation, Virulence, and Antibiotic Tolerance of Pseudomonas aeruginosa and Surrounding Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]

- 7. static.igem.org [static.igem.org]

- 8. A fluorimetric assay for the determination of anthranilic acid in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 10. Characterization of anthranilate phosphoribosyltransferase from Serratia marcescens (Sm-AnPRT): Development of a new assay for kinetic analysis | Poster Board #444 - American Chemical Society [acs.digitellinc.com]

- 11. Kinetic analysis of Kynureninase enzymes [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Human Kynureninase ELISA Kit (EH289RB) - Invitrogen [thermofisher.com]

- 15. Separation of Linalyl anthranilate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. Anthranilate phosphoribosyltransferase from the hyperthermophilic archaeon Thermococcus kodakarensis shows maximum activity with zinc and forms a unique dimeric structure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Engineered Escherichia coli cell factory for anthranilate over-production [frontiersin.org]

- 18. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 19. bionat.ufv.br [bionat.ufv.br]

- 20. researchgate.net [researchgate.net]

- 21. Anthranilate Acts as a Signal to Modulate Biofilm Formation, Virulence, and Antibiotic Tolerance of Pseudomonas aeruginosa and Surrounding Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microbial production of methyl anthranilate, a grape flavor compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Engineered Escherichia coli cell factory for anthranilate over-production - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structure-Based in Vitro Engineering of the Anthranilate Synthase, a Metabolic Key Enzyme in the Plant Tryptophan Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism and Kinetics of Anthranilate Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilate synthase (AS), a key enzyme in the tryptophan biosynthesis pathway, catalyzes the conversion of chorismate to anthranilate. This pathway is essential for the survival of bacteria, plants, and fungi, but absent in mammals, making AS a promising target for the development of novel antimicrobial and herbicidal agents. This technical guide provides a comprehensive overview of the intricate mechanism and kinetics of anthranilate synthase. It details the cooperative action of its two subunits, TrpG and TrpE, in a two-step reaction involving glutamine hydrolysis and subsequent amination of chorismate. A summary of key kinetic parameters from various organisms is presented for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for the expression, purification, and kinetic characterization of AS, providing a practical resource for researchers in the field. The regulatory mechanisms governing AS activity, primarily allosteric feedback inhibition by the end-product tryptophan, are also discussed.

The Catalytic Mechanism of Anthranilate Synthase

Anthranilate synthase (AS) is a heterodimeric or heterotetrameric enzyme complex composed of two distinct subunits: a glutaminase (B10826351) subunit (TrpG) and a chorismate-binding subunit (TrpE).[1][2][3] The overall reaction involves the conversion of chorismate and glutamine to anthranilate, pyruvate (B1213749), and glutamate (B1630785).[3] This transformation occurs through a coordinated, two-step process that channels the reactive ammonia (B1221849) intermediate from the TrpG active site to the TrpE active site.[3]

Step 1: Glutamine Hydrolysis in the TrpG Subunit

The reaction is initiated in the TrpG subunit, which belongs to the triad (B1167595) family of glutamine amidotransferases.[3] This subunit catalyzes the hydrolysis of L-glutamine to L-glutamate and ammonia. The catalytic triad, typically composed of cysteine, histidine, and glutamate residues, facilitates this reaction. The process begins with a nucleophilic attack by the cysteine residue on the amide carbonyl of glutamine, forming a covalent glutamyl-thioester intermediate and releasing ammonia.[3]

Step 2: Anthranilate Formation in the TrpE Subunit

The ammonia generated in the TrpG subunit is then channeled through the interior of the enzyme complex to the active site of the TrpE subunit, a classic example of substrate channeling.[3] In the TrpE subunit, ammonia acts as a nucleophile, attacking the C2 position of chorismate. This addition is followed by the elimination of the enolpyruvyl side chain and a hydroxyl group, leading to the formation of the aromatic ring of anthranilate and the release of pyruvate.[4] The proton required for the formation of the methyl group of pyruvate is derived from the solvent (water). Magnesium ions (Mg²⁺) are an essential cofactor for the activity of the TrpE subunit.[3] In the absence of the TrpG subunit, the TrpE subunit can utilize ammonium (B1175870) from the solvent, although with a significantly lower affinity.[5]

Kinetics of Anthranilate Synthase

The catalytic efficiency of anthranilate synthase is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters vary depending on the organism and the specific substrate (chorismate, glutamine, or ammonia). The enzyme exhibits typical Michaelis-Menten kinetics.[6]

Quantitative Kinetic Data

The following table summarizes the kinetic constants for anthranilate synthase from various organisms. This data is crucial for comparative studies and for understanding the enzyme's efficiency in different biological contexts.

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Inhibitor | Ki (µM) | Reference |

| Streptomyces venezuelae | Chorismate | 8.2 ± 0.2 | 0.57 ± 0.02 | L-Tryptophan | 11.1 ± 0.1 | [7] |

| L-Glutamine | 840 ± 50 | [7] | ||||

| Catharanthus roseus | Chorismate | 67 ± 3 | - | L-Tryptophan | - | [6] |

| L-Glutamine | 370 ± 50 | [6] | ||||

| Agrobacterium quadruplicatum | L-Glutamine | 13000 | - | L-Tryptophan | 0.06 | [8] |

| Ammonia | 2200 | - | L-Tryptophan | 2.0 | [8] | |

| Serratia marcescens | Chorismate | - | - | Cycloheptadienyl analogue | 30 | [9] |

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and kinetic analysis of anthranilate synthase.

Recombinant Expression and Purification of Anthranilate Synthase

A common method for obtaining sufficient quantities of anthranilate synthase for kinetic and structural studies is through recombinant expression in Escherichia coli.

Protocol:

-

Gene Cloning: The genes encoding the TrpE and TrpG subunits (e.g., trpE and trpG) are cloned into a suitable expression vector, often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.[4][10]

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[10]

-

Cell Culture and Induction: The transformed cells are grown in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM. To enhance protein solubility, the culture temperature is often lowered to 16-20°C for overnight incubation.[10][11]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10-20 mM imidazole (B134444), 10% glycerol, and a protease inhibitor cocktail).[7][11] Lysis is typically achieved by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged anthranilate synthase is loaded onto a Ni-NTA affinity chromatography column.[11]

-

Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant anthranilate synthase is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, additional chromatography steps such as ion-exchange or size-exclusion chromatography can be performed.[6]

-

Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.

Steady-State Kinetic Analysis using Fluorescence Spectroscopy

The activity of anthranilate synthase can be continuously monitored by measuring the fluorescence of the product, anthranilate. Anthranilate fluoresces at approximately 400 nm when excited at around 340 nm.[12]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5-8.3, 10 mM MgCl₂, 1 mM DTT).[6][9]

-

Assay Setup: In a quartz cuvette, combine the reaction buffer, a known concentration of purified anthranilate synthase, and the substrates (chorismate and glutamine or ammonia). The total volume is typically 1-2 mL.

-

Initiation of Reaction: The reaction is initiated by the addition of the final substrate (usually chorismate).

-

Fluorescence Measurement: Immediately place the cuvette in a temperature-controlled spectrofluorometer. Monitor the increase in fluorescence intensity at 400 nm (emission) with excitation at 340 nm over time.[12]

-

Initial Velocity Determination: The initial velocity (v₀) of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Varying Substrate Concentrations: Repeat steps 2-5 with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.

-

Data Analysis: The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ versus 1/[S]) can be used for a linear representation of the data.[1][8][13]

-

Inhibition Studies: To determine the inhibition constant (Ki) for an inhibitor like tryptophan, the kinetic measurements are repeated in the presence of various fixed concentrations of the inhibitor. The type of inhibition and the Ki value can be determined by analyzing the changes in Km and Vmax using Lineweaver-Burk plots or other diagnostic plots.[1][13]

Regulatory Mechanisms

The activity of anthranilate synthase is tightly regulated to control the metabolic flux through the tryptophan biosynthesis pathway.

Allosteric Feedback Inhibition

The primary mechanism of regulation is allosteric feedback inhibition by the final product of the pathway, L-tryptophan.[5] Tryptophan binds to a regulatory site on the TrpE subunit, which is distinct from the active site.[14] This binding induces a conformational change in the enzyme complex that reduces its catalytic activity.[14] In many organisms, this inhibition is cooperative.[6]

Transcriptional Regulation

In many bacteria, the genes encoding anthranilate synthase and other enzymes of the tryptophan biosynthesis pathway are organized in a single transcriptional unit called the trp operon. The expression of this operon is regulated by a repressor protein that is activated by tryptophan. When tryptophan levels are high, the repressor-tryptophan complex binds to the operator region of the trp operon, blocking transcription.

Conclusion

Anthranilate synthase is a fascinating and vital enzyme with a complex catalytic mechanism and intricate regulatory controls. Its absence in mammals makes it an attractive target for the development of new therapeutic and agricultural agents. A thorough understanding of its mechanism and kinetics, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of potent and selective inhibitors. The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate the function of this important enzyme and exploit its potential as a drug target.

References

- 1. 2minutemedicine.com [2minutemedicine.com]

- 2. m.youtube.com [m.youtube.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Purification and characterization of anthranilate synthase component I (TrpE) from Mycobacterium tuberculosis H37Rv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anthranilate synthetase, an enzyme specified by the tryptophan operon of Escherichia coli: purification and characterization of component I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of anthranilate synthase from Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anthranilate-Activating Modules from Fungal Nonribosomal Peptide Assembly Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical investigation of the tryptophan biosynthetic enzyme anthranilate phosphoribosyltransferase in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Michaelis-Menten vs. Lineweaver-Burk Plots Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 14. dspace.mit.edu [dspace.mit.edu]

Microbial Degradation of 2-Aminobenzoate in Soil and Sediment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoate, also known as anthranilic acid, is an aromatic amine that serves as a key intermediate in the biosynthesis of tryptophan and is also generated from the microbial degradation of tryptophan and other indole-containing compounds. Its presence in soil and sediment can result from natural biological processes as well as from anthropogenic sources, including its use in the manufacturing of dyes, pigments, and pharmaceuticals. Understanding the microbial degradation of this compound is crucial for assessing its environmental fate, developing bioremediation strategies for contaminated sites, and for professionals in drug development who must consider the environmental impact and metabolic fate of structurally related compounds.

This technical guide provides a comprehensive overview of the microbial degradation of this compound in soil and sediment environments. It details the core metabolic pathways under both aerobic and anaerobic conditions, the key microorganisms and enzymes involved, and the experimental protocols used to study these processes. Quantitative data are summarized for comparative analysis, and metabolic and experimental workflows are visualized to facilitate a deeper understanding of the subject.

Core Metabolic Pathways

The microbial breakdown of this compound proceeds through distinct aerobic and anaerobic pathways, both of which typically involve the initial activation of the substrate to its coenzyme A (CoA) thioester.

Aerobic Degradation

Under aerobic conditions, the degradation of this compound can follow several routes, with the most well-characterized pathways involving either a monooxygenase/reductase or a dioxygenase.

One prominent pathway, observed in bacteria such as Azoarcus evansii, initiates with the activation of this compound to 2-aminobenzoyl-CoA by This compound-CoA ligase .[1] Subsequently, 2-aminobenzoyl-CoA monooxygenase/reductase catalyzes the hydroxylation and reduction of the aromatic ring.[1] This is followed by β-oxidation-like steps to yield central metabolites that can enter the tricarboxylic acid (TCA) cycle.

Another common aerobic pathway, found in various Pseudomonas species and the fungus Aspergillus niger, involves the direct conversion of this compound to catechol.[2][3] This reaction is catalyzed by anthranilate 1,2-dioxygenase , which incorporates both atoms of molecular oxygen into the substrate.[2] The resulting catechol is a key intermediate that is further degraded through either ortho- or meta-cleavage pathways.

Anaerobic Degradation

In the absence of oxygen, the degradation of this compound is often coupled with denitrifying conditions, where nitrate (B79036) serves as the terminal electron acceptor.[4][5] Denitrifying bacteria, including certain Pseudomonas species, can completely oxidize this compound to carbon dioxide and ammonium.[4][5]

The anaerobic pathway also commences with the formation of 2-aminobenzoyl-CoA.[6][7] A key enzymatic step is the reductive deamination of 2-aminobenzoyl-CoA to benzoyl-CoA, catalyzed by 2-aminobenzoyl-CoA reductase (deaminating) .[8] Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through a series of reduction and ring-cleavage reactions.[6][8]

Key Microorganisms and Enzymes

A diverse range of microorganisms are capable of degrading this compound in soil and sediment. The primary bacterial genera implicated include Pseudomonas, Azoarcus, Burkholderia, and Acinetobacter.[1][3][4] Fungi, such as Aspergillus niger, also play a role in the aerobic degradation of this compound.[2][3][9]

The key enzymes involved in these pathways are central to the biotransformation of this compound. The initial activation is universally carried out by This compound-CoA ligase . The subsequent steps are dictated by the oxygen availability, with 2-aminobenzoyl-CoA monooxygenase/reductase and anthranilate 1,2-dioxygenase being characteristic of aerobic pathways, while 2-aminobenzoyl-CoA reductase (deaminating) is a hallmark of the anaerobic route.

Quantitative Data

The efficiency of this compound degradation is influenced by various factors including the microbial community present, oxygen availability, and the physicochemical properties of the soil or sediment. The following tables summarize available quantitative data on degradation rates and enzyme kinetics.

Table 1: Degradation Rates and Half-life of this compound in Soil and Sediment

| Environment | Condition | Initial Concentration | Half-life (t½) | Degradation Rate | Reference |

| Soil | Aerobic | Not specified | ~43 hours (for a related compound, DIBOA) | Not specified | [10] |

| Sediment | Anaerobic (denitrifying) | 1 mM | Not specified | Complete degradation observed | [11] |

| Aquatic System | Photodegradation (abiotic) | 0.1 mM | ~10 minutes (direct photolysis) | Pseudo-first order rate constants reported | [12] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Degradation

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| This compound-CoA ligase (E2) | Denitrifying Pseudomonas sp. | This compound | 6 | 1.8 | [5] |

| 2-Aminobenzoyl-CoA monooxygenase/reductase | Pseudomonas sp. | 2-Aminobenzoyl-CoA | ≤ 25 | 25 | [11] |

| Anthranilate 1,2-dioxygenase | Acinetobacter baylyi | Anthranilate | 11 | Not specified | [13] |

| 2-Aminobenzoyl-CoA reductase (deaminating) | Denitrifying Pseudomonas sp. | 2-Aminobenzoyl-CoA | Not specified | Not specified | [8] |

Experimental Protocols

Studying the microbial degradation of this compound in environmental matrices requires carefully designed experiments. The following sections provide detailed methodologies for key experiments.

Soil Microcosm Setup for Aerobic Degradation

This protocol outlines the setup of a laboratory microcosm to study the aerobic degradation of this compound in soil.

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm depth) from a relevant site.

-

Sieve the soil through a 2 mm mesh to remove large debris and homogenize.

-

Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

-

-

Microcosm Assembly:

-

Use 250 mL glass flasks or jars.

-

Add 100 g of the prepared soil to each flask.

-

Spike the soil with a solution of this compound to achieve the desired initial concentration (e.g., 10-100 mg/kg soil).

-

Adjust the soil moisture to 50-60% of its water-holding capacity using a sterile mineral salts medium.

-

Cover the flasks with sterile, gas-permeable stoppers to allow for air exchange while preventing contamination.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Include sterile controls (e.g., autoclaved soil) to assess abiotic degradation.

-

Set up triplicate microcosms for each treatment and time point.

-

-

Sampling and Analysis:

-

At predetermined time intervals, sacrifice triplicate microcosms from each treatment.

-

Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., methanol (B129727) or a mixture of acetone (B3395972) and hexane).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sediment Microcosm Setup for Anaerobic Degradation

This protocol details the setup of an anaerobic sediment microcosm to investigate the degradation of this compound under denitrifying conditions.

-

Sediment Collection and Preparation:

-

Collect sediment from an anoxic zone of a relevant aquatic environment.

-

Transfer the sediment to an anaerobic glove box or chamber to maintain anoxia.

-

Homogenize the sediment and remove large debris.

-

-

Microcosm Assembly (inside an anaerobic chamber):

-

Use 120 mL serum bottles.

-

Add a mixture of sediment and anaerobic mineral medium (e.g., 1:2 v/v) to each bottle.

-

Spike the slurry with a stock solution of this compound to the desired concentration.

-

Amend the medium with a terminal electron acceptor, such as nitrate (e.g., KNO₃), to support denitrification.

-

Seal the bottles with butyl rubber stoppers and aluminum crimp seals.[14]

-

Remove the headspace gas and replace it with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20 v/v).

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) without shaking.

-

Include sterile controls (autoclaved sediment slurry) and unamended controls (no this compound).

-

-

Sampling and Analysis:

-

At each time point, sacrifice triplicate bottles.

-

Collect liquid and sediment samples inside an anaerobic chamber.

-

Centrifuge the samples to separate the aqueous phase from the sediment.

-

Extract the supernatant and the sediment separately for analysis of this compound and its metabolites by HPLC or GC-MS.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify this compound and its aromatic metabolites.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer).

-

Detection: UV detection at a wavelength appropriate for the analytes (e.g., 254 nm or 313 nm for this compound).

-

Quantification: Based on a calibration curve generated from authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify volatile or semi-volatile degradation products, such as catechol.

-

Instrumentation: GC system coupled to a Mass Spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).

-

Derivatization: For polar compounds like catechol, derivatization (e.g., silylation with BSTFA) is often required to increase volatility and improve chromatographic performance.[1]

-

Injection: Splitless injection is typically used for trace analysis.

-

Temperature Program: An optimized temperature gradient to separate the compounds of interest.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV, with scanning in full scan mode for identification and selected ion monitoring (SIM) for quantification.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows.

Caption: Aerobic degradation pathways of this compound.

Caption: Anaerobic degradation pathway of this compound.

Caption: Experimental workflow for a soil microcosm study.

Conclusion

The microbial degradation of this compound in soil and sediment is a multifaceted process involving diverse microorganisms and enzymatic pathways. The fate of this compound is largely dependent on the prevailing redox conditions, with distinct aerobic and anaerobic routes leading to its mineralization. This technical guide has provided a detailed overview of these processes, from the core metabolic pathways and key players to the quantitative aspects of degradation and the experimental methodologies used for their investigation. For researchers in environmental science, this knowledge is fundamental for developing effective bioremediation strategies. For professionals in drug development, an understanding of the microbial metabolism of compounds like this compound offers valuable insights into the potential environmental fate and biotransformation of structurally similar pharmaceutical compounds. The provided protocols and visualizations serve as a practical resource for designing and interpreting studies on the environmental fate of this compound and related aromatic amines.

References

- 1. ijern.com [ijern.com]

- 2. helixchrom.com [helixchrom.com]

- 3. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 4. benchchem.com [benchchem.com]

- 5. Anaerobic degradation of this compound (anthranilic acid) by denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 8. ncasi.org [ncasi.org]

- 9. Involvement of fungi and bacteria in enhanced and nonenhanced biodegradation of carbendazim and other benzimidazole compounds in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. aem.asm.org [aem.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. uniprot.org [uniprot.org]

- 14. dsmz.de [dsmz.de]

A Technical Guide to 2-Aminobenzoate as a Tryptophan Precursor in Bacteria

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of L-tryptophan is a fundamental and energetically costly metabolic process essential for bacterial survival and replication. This pathway, which is absent in humans, represents a prime target for the development of novel antimicrobial agents. A critical intermediate in this pathway is 2-aminobenzoate, more commonly known as anthranilate. This technical guide provides an in-depth examination of the enzymatic conversion of chorismate to tryptophan, with a specific focus on the generation and consumption of anthranilate. It details the structure and mechanism of the key enzymes involved, the intricate genetic and allosteric regulatory networks that govern the pathway's flux, and standardized experimental protocols for its investigation. Quantitative data are systematically presented, and complex pathways and workflows are visualized to facilitate a comprehensive understanding of this vital metabolic route.

The Tryptophan Biosynthetic Pathway: From Chorismate to Tryptophan

In most bacteria, the biosynthesis of tryptophan from chorismate is a well-conserved process involving five primary enzymatic reactions catalyzed by proteins encoded by the trp gene cluster.[1] Chorismate, the final product of the shikimate pathway, stands at a crucial branch point for the synthesis of all three aromatic amino acids: tryptophan, phenylalanine, and tyrosine.[2][3] The entry into the tryptophan-specific branch is the formation of this compound (anthranilate).

The pathway proceeds as follows:

-

Chorismate to Anthranilate: The pathway is initiated by Anthranilate Synthase (AS) , which catalyzes the conversion of chorismate to anthranilate.[1][4][5] This reaction involves the addition of an amino group, typically derived from glutamine, and the elimination of pyruvate.[6][7]

-

Anthranilate to Phosphoribosyl Anthranilate (PRA): Anthranilate Phosphoribosyltransferase (AnPRT) , encoded by trpD, catalyzes the transfer of a phosphoribosyl group from 5-phospho-α-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA).[8]

-

PRA to CdRP: Phosphoribosylanthranilate Isomerase (PRAI) , encoded by trpF, isomerizes PRA to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP).

-

CdRP to Indole-3-glycerol Phosphate (B84403) (IGP): Indole-3-glycerol Phosphate Synthase (IGPS) , encoded by trpC, catalyzes the decarboxylation and ring closure of CdRP to form indole-3-glycerol phosphate (IGP).

-

IGP to Tryptophan: The final two steps are catalyzed by Tryptophan Synthase (TS) , a complex typically composed of α and β subunits encoded by trpA and trpB, respectively. The α-subunit cleaves IGP into indole (B1671886) and glyceraldehyde-3-phosphate. The indole is then channeled through a tunnel to the β-subunit, where it is condensed with L-serine to produce L-tryptophan.

Regulation of Tryptophan Biosynthesis

To prevent the wasteful expenditure of energy and resources, bacteria have evolved sophisticated, multi-layered mechanisms to regulate the synthesis of tryptophan. These controls operate at both the genetic and enzymatic levels.

Genetic Regulation: The trp Operon

In Escherichia coli and many other bacteria, the genes encoding the tryptophan biosynthetic enzymes (trpE, trpD, trpC, trpB, and trpA) are clustered together in a single transcriptional unit called the trp operon.[9][10] This operon is a classic example of a repressible system, primarily controlled by two distinct mechanisms.[10][11]

-

Repression: The expression of the trp operon is controlled by the trp repressor protein, encoded by the unlinked trpR gene.[10] In the absence of tryptophan, the TrpR repressor is inactive and does not bind to the operator sequence (a region of DNA that overlaps with the promoter).[9] This allows RNA polymerase to initiate transcription of the structural genes. When intracellular tryptophan levels are high, tryptophan acts as a corepressor, binding to the TrpR dimer and causing a conformational change that activates it.[10][11] The activated repressor-tryptophan complex then binds tightly to the operator, physically blocking RNA polymerase and shutting down transcription.[12]

-

Attenuation: A second, fine-tuning mechanism called attenuation operates between the promoter-operator region and the first structural gene, trpE.[9][12] The transcribed leader sequence of the mRNA contains a short open reading frame encoding a "leader peptide" with two adjacent tryptophan codons.[9] The availability of charged tRNATrp determines which of two alternative secondary structures the leader mRNA will form.

-

High Tryptophan: When tryptophan is abundant, ribosomes move quickly past the tryptophan codons and stall at a stop codon. This position allows a terminator hairpin (3:4 stem-loop) to form in the mRNA, causing premature termination of transcription.[9][12]

-

Low Tryptophan: When tryptophan is scarce, the ribosome stalls at the two tryptophan codons due to a lack of charged tRNATrp. This stalling prevents the formation of the terminator hairpin and instead allows an anti-terminator hairpin (2:3 stem-loop) to form, enabling transcription to proceed through the entire operon.[9][13]

-

In other bacteria, such as Bacillus subtilis, regulation occurs via a different mechanism involving the tryptophan-activated RNA-binding attenuation protein (TRAP).[10][13][14] When activated by tryptophan, the 11-subunit TRAP complex binds to specific repeats in the trp leader transcript, promoting the formation of a terminator structure and halting transcription.[14]

Enzymatic Regulation: Allosteric Feedback Inhibition

The fastest-acting regulatory mechanism is feedback inhibition, where the final product of the pathway, L-tryptophan, binds to and inhibits the activity of an early enzyme in the pathway.[15]

-

Anthranilate Synthase (AS) Inhibition: The primary site of feedback inhibition is Anthranilate Synthase, which catalyzes the first committed step.[16][17] Tryptophan binds to an allosteric site on the TrpE subunit, distinct from the active site where chorismate binds.[17][18] This binding induces a conformational change that reduces the enzyme's catalytic efficiency, thus throttling the entry of metabolites into the pathway.[17]

-

Anthranilate Phosphoribosyltransferase (AnPRT) Inhibition: In some bacteria, such as Brevibacterium flavum, the second enzyme, AnPRT, is also subject to feedback inhibition by tryptophan.[19] This provides an additional layer of control over the metabolic flux. The inhibition of AnPRT is noncompetitive with respect to both of its substrates, anthranilate and PRPP.[19]

Quantitative Data on Pathway Regulation

The following tables summarize key quantitative parameters related to the regulation of the tryptophan pathway.

Table 1: Feedback Inhibition Constants

| Enzyme | Organism | Inhibitor | Ki Value | Inhibition Type | Reference |

| Anthranilate Phosphoribosyltransferase | Brevibacterium flavum | L-Tryptophan | 0.26 mM | Noncompetitive | [19] |

Note: The concentration of tryptophan giving 50% inhibition of AnPRT in Brevibacterium flavum was 0.15 mM.[19]

Table 2: Metabolite Concentrations in Biological Samples (for context)

| Metabolite | Sample Type | Concentration Range (ng/mL) | Reference |

| Anthranilic acid | Human Plasma | 0.5–13.4 | [20] |

| Kynurenine | Human Plasma | 43.7–1790 | [20] |

| Tryptophan | Human Plasma | Reported as reduced in patient group | [21] |

Note: These values are from human studies and are provided for general context regarding physiological concentrations. Bacterial intracellular concentrations can vary significantly based on growth conditions.

Key Experimental Protocols

Anthranilate Synthase (AS) Activity Assay

This protocol is based on the fluorometric detection of the product, anthranilate, which fluoresces, while the substrate, chorismate, does not.

Principle: The activity of AS is measured by monitoring the rate of chorismate-dependent anthranilate production. Anthranilate levels are quantified by measuring fluorescence at an emission wavelength of 400 nm with an excitation wavelength of 340 nm.

Materials:

-

AS Extraction Buffer (e.g., 50 mM Tris-HCl pH 7.6, 10 mM MgCl₂, 2 mM EDTA, 4 mM DTT)

-

Substrate Solution (e.g., 0.5 mM Chorismate, 5 mM L-Glutamine in reaction buffer)

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM MgCl₂)

-

Spectrofluorometer

-

(Optional) Tryptophan stock solution for inhibition studies (e.g., 5 mM)

Procedure:

-

Enzyme Preparation: Prepare a crude cell extract or use purified AS enzyme. A common method involves cell lysis followed by centrifugation to obtain a clear supernatant. For plant tissues, ammonium (B1175870) sulphate precipitation can be used for partial purification.[22]

-

Reaction Setup: In a quartz cuvette, combine the reaction buffer and the enzyme preparation.

-

Initiate Reaction: Start the reaction by adding the substrate solution (chorismate and glutamine).

-

Measurement: Immediately place the cuvette in a spectrofluorometer set to 30°C. Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 400 nm) over time.[22]

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the fluorescence-versus-time plot. A standard curve using known concentrations of anthranilate should be prepared to convert fluorescence units to moles of product.

-

Inhibition Assay (Optional): To measure feedback inhibition, perform the assay in the presence of varying concentrations of L-tryptophan.[22]

Analysis of Tryptophan Pathway Metabolites via LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of tryptophan and its intermediates.

Principle: High-Performance Liquid Chromatography (HPLC) is used to separate the metabolites in a complex biological sample. The separated compounds are then ionized and detected by a tandem mass spectrometer (MS/MS), which provides high specificity and sensitivity for quantification.

Procedure:

-

Sample Preparation:

-

Collect bacterial cell pellets and quench metabolism rapidly (e.g., using cold methanol).

-

Perform cell lysis (e.g., bead beating or sonication) in an appropriate extraction solvent (e.g., methanol/acetonitrile (B52724)/water mixture).

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

(Optional) Use protein precipitation for samples with high protein content.[23]

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).[23]

-

Elute the metabolites using a gradient of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry Detection:

-

The column effluent is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

Operate the mass spectrometer in a targeted mode, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), for each specific metabolite.[24] This involves selecting the precursor ion for a given metabolite and monitoring for a specific product ion after fragmentation.

-

-

Quantification:

-

Generate a calibration curve using authentic standards for each metabolite of interest.

-

Calculate the concentration of each metabolite in the sample by comparing its peak area to the standard curve. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[24]

-

Conclusion and Future Directions

This compound is a pivotal intermediate in the bacterial biosynthesis of tryptophan, situated at the entry point of this essential pathway. The synthesis and consumption of anthranilate are tightly controlled by a sophisticated interplay of genetic regulation through the trp operon and rapid allosteric feedback inhibition of key enzymes. This multi-tiered regulation ensures that bacteria can efficiently manage the metabolic cost of producing this vital amino acid. The absence of this pathway in humans underscores its value as an attractive target for the development of new antibiotics. A thorough understanding of the enzymes, regulatory mechanisms, and intermediates, including this compound, is therefore critical for drug discovery efforts aimed at creating specific and effective inhibitors to combat bacterial pathogens. Future research may focus on exploiting species-specific variations in the pathway's regulation and enzyme structure to design narrow-spectrum antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Chorismate mutase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Anthranilate synthase - Wikipedia [en.wikipedia.org]

- 8. Structure, mechanism and inhibition of anthranilate phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. trp operon - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [khanacademy.org]

- 12. Khan Academy [khanacademy.org]

- 13. Evolution of bacterial trp operons and their regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of tryptophan biosynthesis: Trp-ing the TRAP or how Bacillus subtilis reinvented the wheel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Anthranilate synthase assay [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

- 24. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Anaerobic Degradation of 2-Aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anaerobic degradation pathway of 2-aminobenzoate (anthranilate), a key intermediate in the breakdown of various aromatic compounds. The content herein is curated for professionals in research, scientific, and drug development fields, offering detailed experimental protocols, quantitative data, and visual representations of the biochemical processes.

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, particularly in anoxic environments. This compound, an isomer of aminobenzoic acid, serves as a central intermediate in the breakdown of tryptophan and other aromatic molecules.[1] Under anaerobic conditions, particularly by denitrifying bacteria such as certain Pseudomonas species, this compound is channeled into the central benzoyl-CoA pathway for complete mineralization.[2][3] This guide elucidates the core enzymatic steps, from the initial activation of this compound to its conversion into the key intermediate, benzoyl-CoA, and its subsequent degradation.

The Core Anaerobic Degradation Pathway

The anaerobic degradation of this compound is initiated by its activation to a coenzyme A (CoA) thioester, followed by a reductive deamination to yield benzoyl-CoA. This central intermediate is then further metabolized through the well-established anaerobic benzoyl-CoA pathway.

Activation of this compound

The first committed step is the activation of this compound to 2-aminobenzoyl-CoA. This reaction is catalyzed by This compound-CoA ligase (also known as anthranilate-CoA ligase) in an ATP-dependent manner, with the release of AMP and pyrophosphate.[4][5]

Reaction: this compound + ATP + CoA → 2-Aminobenzoyl-CoA + AMP + PPi

Reductive Deamination of 2-Aminobenzoyl-CoA

The key step in this pathway is the reductive deamination of 2-aminobenzoyl-CoA to benzoyl-CoA. This reaction is catalyzed by the oxygen-sensitive enzyme, 2-aminobenzoyl-CoA reductase (deaminating) . This enzyme utilizes a low-potential electron donor to remove the amino group from the aromatic ring.

Reaction: 2-Aminobenzoyl-CoA + 2[H] → Benzoyl-CoA + NH₃

The Central Benzoyl-CoA Pathway

Benzoyl-CoA is a central hub in the anaerobic metabolism of a wide range of aromatic compounds.[6][7][8] It is dearomatized by benzoyl-CoA reductase , an ATP-dependent enzyme in many denitrifying and phototrophic bacteria, to form cyclohexa-1,5-diene-1-carbonyl-CoA.[6] This is followed by a series of hydration, dehydrogenation, and ring-opening reactions, ultimately leading to the formation of pimeloyl-CoA.[9] Pimeloyl-CoA is then further degraded via β-oxidation to acetyl-CoA, which can enter central carbon metabolism.[6]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the initial steps of anaerobic this compound degradation and the growth of Pseudomonas sp. on this substrate.

Table 1: Kinetic Properties of this compound-CoA Ligase from Pseudomonas sp.

| Substrate | Apparent Km (µM) | Relative Vmax (%) |

| This compound | 8 | 100 |

| Benzoate | 30 | 80 |

| 2-Fluorobenzoate | 20 | 90 |

| 3-Fluorobenzoate | 40 | 70 |

| 4-Fluorobenzoate | 50 | 60 |

Data sourced from studies on a denitrifying Pseudomonas sp.[10]

Table 2: Properties of Enzymes in the Anaerobic this compound Degradation Pathway

| Enzyme | Organism | Molecular Mass (kDa) | Substrates | Specific Activity |

| This compound-CoA Ligase (E2) | Pseudomonas sp. | 60 (monomer) | This compound, Benzoate, Fluorobenzoates | Not explicitly stated in U/mg |

| Benzoate-CoA Ligase (E1) | Pseudomonas sp. | 120 (homodimer) | Benzoate, this compound, Fluorobenzoates | Not explicitly stated in U/mg |

| 2-Aminobenzoyl-CoA Monooxygenase/Reductase (Aerobic) | Pseudomonas sp. KB 740 | 170 (α2 dimer) | 2-Aminobenzoyl-CoA, O₂, NADH/NADPH | 25 µmol·min⁻¹·mg⁻¹ |

Table 3: Stoichiometry of Anaerobic this compound Degradation by Pseudomonas sp. strain KB740

| Substrate Consumed (mmol) | Products Formed (mmol) | |||

| This compound | CO₂ | NH₄⁺ | NO₃⁻ consumed | NO₂⁻ produced |

| 1.0 | 7.0 | 1.0 | 4.5 | 4.5 |

Data adapted from Braun and Gibson (1984).[3] This stoichiometry supports the complete oxidation of this compound to CO₂ and NH₄⁺ with nitrate (B79036) as the electron acceptor.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the anaerobic degradation of this compound.

Cultivation of Anaerobic Denitrifying Bacteria

Objective: To enrich and cultivate denitrifying bacteria capable of degrading this compound.

Materials:

-

Anaerobic mineral medium (see composition below)

-

This compound (as sole carbon, nitrogen, and energy source)

-

Potassium nitrate (KNO₃) as the electron acceptor

-

Hungate tubes or serum bottles

-

Anaerobic chamber or gas-exchange manifold (for flushing with N₂/CO₂ gas mixture)

-

Reducing agent (e.g., Na₂S)

-

Resazurin (B115843) (redox indicator)

Mineral Medium Composition (per liter):

-

KH₂PO₄/K₂HPO₄ buffer (pH 7.2-7.5)

-

NH₄Cl (can be omitted when this compound is the sole nitrogen source)

-

MgSO₄·7H₂O

-

CaCl₂·2H₂O

-

Trace element solution

-

KNO₃ (as required)

-

This compound (as required)

-

Resazurin (0.0001%)

Protocol:

-

Prepare the mineral medium without the substrate, electron acceptor, and reducing agent.

-

Dispense the medium into Hungate tubes or serum bottles.

-

Make the medium anaerobic by boiling and/or sparging with an oxygen-free gas mixture (e.g., 80% N₂ and 20% CO₂).[12]

-

Add resazurin as a redox indicator. The medium should be colorless when reduced.

-

Add a reducing agent, such as sodium sulfide, to lower the redox potential.

-

Seal the tubes with butyl rubber stoppers and aluminum crimps.

-

Autoclave the sealed tubes.

-

After cooling, aseptically add the sterile, anaerobic stock solutions of this compound and KNO₃.

-

Inoculate with a suitable sample (e.g., soil, sediment, or a previously enriched culture).

-

Incubate at the optimal temperature for the organism (e.g., 30-37°C).[3][13]

Preparation of Cell-Free Extracts

Objective: To obtain active cell-free extracts for enzyme assays.

Materials:

-

Anaerobically grown bacterial cells

-

Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing dithiothreitol (B142953) as a reducing agent)

-

French press or sonicator

-

Anaerobic centrifuge

-

Anaerobic chamber or glove box

Protocol:

-

Harvest anaerobically grown cells by centrifugation in sealed, anaerobic centrifuge tubes.

-

Perform all subsequent steps under strictly anaerobic conditions inside an anaerobic chamber.

-

Wash the cell pellet with an anaerobic buffer and centrifuge again.

-

Resuspend the cell pellet in a minimal volume of the anaerobic buffer.

-

Disrupt the cells by passing them through a French press at high pressure or by sonication on ice.

-

Centrifuge the cell lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and membranes.

-

The resulting supernatant is the cell-free extract, which can be used for enzyme assays.

Enzyme Assay for this compound-CoA Ligase

Objective: To measure the activity of this compound-CoA ligase.

Principle: The formation of the CoA thioester can be measured spectrophotometrically by monitoring the decrease in free CoA using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.[14] Alternatively, the reaction can be coupled to an enzyme that utilizes the product, or the formation of the product can be monitored by HPLC.

Assay Mixture (example):

-

Tris-HCl buffer (pH 7.8)

-

ATP

-

MgCl₂

-

Coenzyme A

-

This compound

-

Cell-free extract or purified enzyme

Protocol (DTNB-based assay):

-

Set up the reaction mixture without CoA in a cuvette.

-

Start the reaction by adding CoA.

-

Incubate for a defined period at the optimal temperature.

-

Stop the reaction (e.g., by adding acid or a denaturing agent).

-

Add DTNB solution and measure the absorbance at 412 nm to quantify the remaining free CoA.

-

The amount of CoA consumed is proportional to the enzyme activity.

Enzyme Assay for 2-Aminobenzoyl-CoA Reductase (Deaminating)

Objective: To measure the activity of the anaerobic 2-aminobenzoyl-CoA reductase.

Principle: This is a challenging assay due to the oxygen sensitivity of the enzyme and the need for a suitable low-potential electron donor. The activity can be monitored by the consumption of the electron donor or the formation of benzoyl-CoA. A continuous spectrophotometric assay can be developed by monitoring the oxidation of a reduced artificial electron donor, such as reduced methyl viologen.[15]

Assay Mixture (example, under strict anaerobic conditions):

-

Anaerobic buffer (e.g., Tris-HCl, pH 7.8)

-

2-Aminobenzoyl-CoA (substrate)

-

Reduced methyl viologen (electron donor)

-

Cell-free extract or purified enzyme

Protocol:

-

Prepare the assay mixture in an anaerobic cuvette inside an anaerobic chamber.

-

Reduce methyl viologen with a strong reducing agent like sodium dithionite (B78146) until a stable blue color is achieved.

-

Initiate the reaction by adding the cell-free extract or purified enzyme.

-

Monitor the decrease in absorbance at 600 nm, which corresponds to the oxidation of methyl viologen.

-

The rate of absorbance decrease is proportional to the enzyme activity.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the anaerobic degradation pathway of this compound, a typical experimental workflow for its study, and the logical relationship of this pathway to central metabolism.

Conclusion